![molecular formula C18H19N3OS B1394369 4-[4-(5-甲基-3-苯基异恶唑-4-基)-1,3-噻唑-2-基]哌啶 CAS No. 1070176-30-5](/img/structure/B1394369.png)

4-[4-(5-甲基-3-苯基异恶唑-4-基)-1,3-噻唑-2-基]哌啶

描述

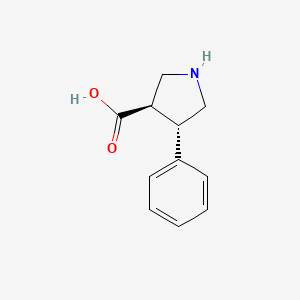

“4-[4-(5-Methyl-3-phenylisoxazol-4-yl)-1,3-thiazol-2-yl]piperidine” is a chemical compound with the CAS Number: 1070176-30-5 . It has a molecular weight of 325.43 . The IUPAC name for this compound is 4-[4-(5-methyl-3-phenyl-4-isoxazolyl)-1,3-thiazol-2-yl]piperidine .

Synthesis Analysis

The synthesis of these compounds was accomplished via a four-step procedure including the isoxazole ring formation, α-bromination of acetyl group, thiazole ring formation, and carboxamide/thiocarboxamide attachment .

Molecular Structure Analysis

The InChI Code for this compound is 1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 . This code provides a specific string of characters that represent the molecular structure of the compound.

科学研究应用

以下是“4-[4-(5-甲基-3-苯基异恶唑-4-基)-1,3-噻唑-2-基]哌啶”在科学研究应用方面的全面分析,重点关注其独特的应用:

除草活性

该化合物已被合成作为靶向植物中D1蛋白酶抑制剂的潜在先导化合物。 生物测定结果表明,大多数合成的化合物具有中等至良好的除草活性,尤其是在分子结构中引入含氟苯基时 .

抗菌和抗真菌活性

噻唑衍生物,其结构与该化合物相关,已显示出显著的抗菌和抗真菌活性。 这表明在开发新型抗菌和抗真菌剂方面具有潜在应用 .

抗逆转录病毒和抗癌活性

噻唑衍生物也与抗逆转录病毒活性有关,例如利托那韦,以及抗癌活性,如噻唑呋喃。 这表明在抗逆转录病毒和抗癌药物开发方面可能存在研究应用 .

抗炎和镇痛活性

一些噻唑衍生物已显示出显著的镇痛和抗炎活性。 这表明在开发新型抗炎和止痛药物方面具有潜在用途 .

降压和抗氧化活性

哌啶衍生物已知具有降压和抗氧化活性。 这表明在心血管研究和氧化应激管理方面可能存在应用 .

抗阿尔茨海默病和神经保护活性

具有哌啶结构的化合物已被研究其对阿尔茨海默病和其他神经退行性疾病的潜在治疗作用 .

对癌细胞系的细胞毒性

作用机制

Target of Action

The primary target of this compound is the D1 protease in plants . The D1 protease is a carboxyl-terminal processing protease that cleaves the C-terminal extension of the precursor D1 protein (pD1) to form mature D1 protein (mD1). This process is essential for the assembly of the PSII reaction center .

Mode of Action

The compound acts as an inhibitor of the D1 protease . It binds to the D1 protease, preventing it from cleaving the precursor D1 protein. This inhibition disrupts the assembly of the PSII reaction center, which is crucial for photosynthesis .

Biochemical Pathways

The inhibition of the D1 protease affects the photosynthesis pathway in plants. The D1 protein is a core component of the photosystem II (PSII) complex in the thylakoid membrane of chloroplasts. By inhibiting the formation of the mature D1 protein, the compound disrupts the assembly of the PSII complex, thereby affecting the light-dependent reactions of photosynthesis .

Pharmacokinetics

The compound’s molecular weight (32543 g/mol) and structure suggest that it may have good bioavailability

Result of Action

The result of the compound’s action is the disruption of photosynthesis in plants. By inhibiting the D1 protease and preventing the formation of the mature D1 protein, the compound disrupts the assembly of the PSII complex. This disruption affects the light-dependent reactions of photosynthesis, potentially leading to the death of the plant .

属性

IUPAC Name |

5-methyl-3-phenyl-4-(2-piperidin-4-yl-1,3-thiazol-4-yl)-1,2-oxazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19N3OS/c1-12-16(17(21-22-12)13-5-3-2-4-6-13)15-11-23-18(20-15)14-7-9-19-10-8-14/h2-6,11,14,19H,7-10H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JGNQGLVOXXPGDJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NO1)C2=CC=CC=C2)C3=CSC(=N3)C4CCNCC4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19N3OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

325.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-Nitro-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B1394287.png)

![1-([1,2,4]Triazolo[4,3-a]pyridin-3-yl)-3-(methylthio)propan-1-amine hydrochloride](/img/structure/B1394290.png)

![[3-(2-fluoro-4-methoxyphenyl)-6-oxopyridazin-1(6H)-yl]acetic acid](/img/structure/B1394291.png)

![({3-[(4-Methoxyphenoxy)methyl]-1,2,4-oxadiazol-5-yl}methyl)amine hydrochloride](/img/structure/B1394292.png)

![L-Leucinamide, N-[(phenylmethoxy)carbonyl]-beta-alanyl-](/img/structure/B1394293.png)

![({[2-(Methoxymethyl)-5-oxo-5H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-yl]methyl}thio)acetic acid](/img/structure/B1394301.png)

![4-[(2-Chloropyrimidin-4-yl)amino]benzoic acid](/img/structure/B1394308.png)